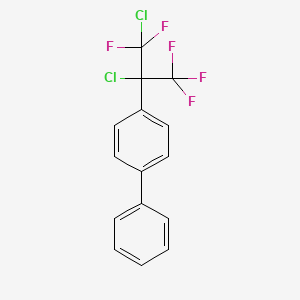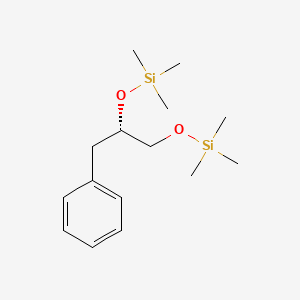
(4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane is a unique organosilicon compound It features a benzyl group attached to a silicon atom, with two oxygen atoms and two silicon atoms forming a cyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane typically involves the reaction of benzyl chloride with a silicon-containing precursor under specific conditions. One common method is to react benzyl chloride with tetramethyldisiloxane in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the benzyl group to a methyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Methyl-substituted siloxanes.
Substitution: Various substituted siloxanes depending on the nucleophile used.
Applications De Recherche Scientifique
(4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure.
Medicine: Explored for its potential as a component in biomedical devices.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mécanisme D'action
The mechanism by which (4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane exerts its effects is primarily through its interaction with other molecules via its silicon and oxygen atoms. These interactions can lead to the formation of stable complexes, which can be utilized in various applications. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetramethyldisiloxane: Similar in structure but lacks the benzyl group.
Hexamethyldisiloxane: Contains additional methyl groups compared to (4S)-4-Benzyl-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane.
Phenyltrimethoxysilane: Contains a phenyl group instead of a benzyl group.
Uniqueness
This compound is unique due to its specific combination of benzyl and silicon atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
61414-10-6 |
|---|---|
Formule moléculaire |
C15H28O2Si2 |
Poids moléculaire |
296.55 g/mol |
Nom IUPAC |
trimethyl-[(2S)-1-phenyl-3-trimethylsilyloxypropan-2-yl]oxysilane |
InChI |
InChI=1S/C15H28O2Si2/c1-18(2,3)16-13-15(17-19(4,5)6)12-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3/t15-/m0/s1 |
Clé InChI |
TVJFTVBFFWQZDM-HNNXBMFYSA-N |
SMILES isomérique |
C[Si](C)(C)OC[C@H](CC1=CC=CC=C1)O[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)OCC(CC1=CC=CC=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol](/img/structure/B14590161.png)
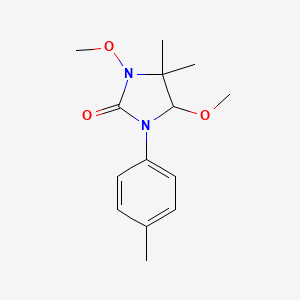
![2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14590179.png)
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)
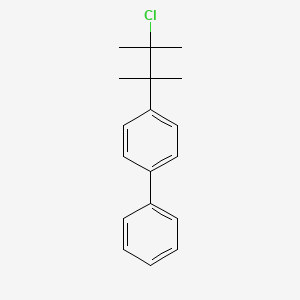
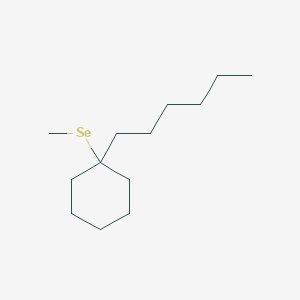
![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)
![Dipropyl {[(butan-2-yl)amino]methyl}phosphonate](/img/structure/B14590203.png)
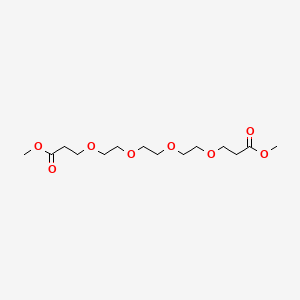
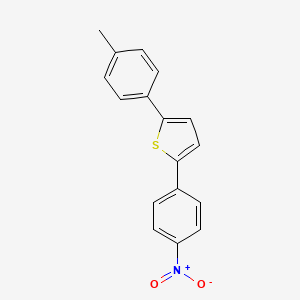
![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate](/img/structure/B14590227.png)
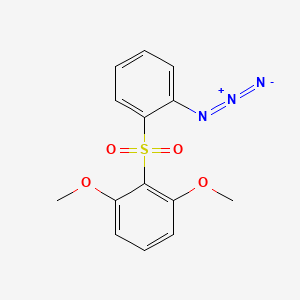
![Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate](/img/structure/B14590245.png)
